

Application Note: 1H and 13C NMR Spectroscopy Analysis of 2-Methylheptanoic Acid

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Compound of Interest		
Compound Name:	2-Methylheptanoic acid	
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Introduction

2-Methylheptanoic acid is a branched-chain fatty acid that finds applications in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of **2-Methylheptanoic acid**.

Structural and Molecular Information

Property	Value
IUPAC Name	2-Methylheptanoic acid
Synonyms	2-Methylenanthic acid, α-Methylheptanoic acid
Molecular Formula	C ₈ H ₁₆ O ₂
Molecular Weight	144.21 g/mol
CAS Number	1188-02-9
Chemical Structure	CH ₃ (CH ₂) ₄ CH(CH ₃)COOH



¹H NMR Spectral Data

The 1 H NMR spectrum of **2-Methylheptanoic acid** provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Atom Number	Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
1	-COOH	~11.8	Broad Singlet	-	1H
2	-CH(CH₃)-	~2.45	Sextet	~7.0	1H
3	-CH ₂ -	~1.40 - 1.60	Multiplet	-	2H
4, 5, 6	-(CH ₂) ₃ -	~1.29	Multiplet	-	6H
7	-СНз	~0.88	Triplet	~7.0	3H
8	-CH(CH₃)-	~1.15	Doublet	~7.0	3H

Note: The chemical shift of the carboxylic acid proton (1) can be broad and its position may vary with concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.



Atom Number	Carbon Assignment	Chemical Shift (ppm)
1	-СООН	~183.0
2	-CH(CH₃)-	~41.0
3	-CH ₂ -	~34.0
4	-CH ₂ -	~29.0
5	-CH ₂ -	~27.0
6	-CH₂-	~22.5
7	-CH₃	~14.0
8	-CH(CH₃)-	~17.0

Experimental Protocols Sample Preparation for NMR Analysis

A standard protocol for preparing a sample of **2-Methylheptanoic acid** for NMR analysis is as follows:

- Sample Weighing: Accurately weigh approximately 5-10 mg of **2-Methylheptanoic acid** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.



- Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer to the NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer:

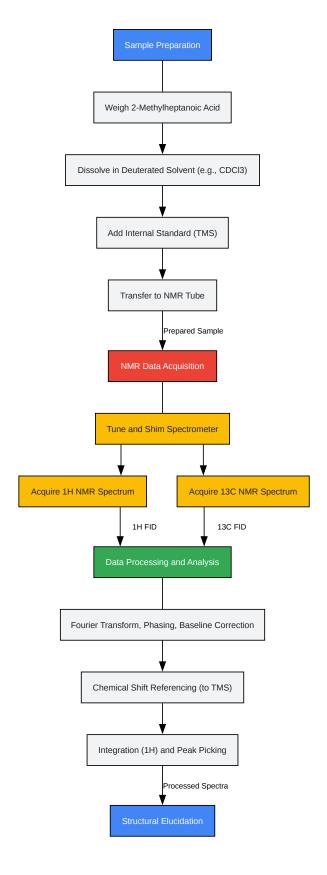
- Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 scans, depending on the sample concentration.
- Data Processing:



- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis





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Caption: Experimental workflow for NMR analysis of **2-Methylheptanoic acid**.



Signaling Pathway of NMR Spectroscopy



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Caption: Simplified signaling pathway of an NMR experiment.

Conclusion

The ¹H and ¹³C NMR spectra of **2-Methylheptanoic acid** are consistent with its known structure. The provided protocols for sample preparation and data acquisition serve as a reliable guide for researchers. The distinct signals in both spectra allow for unambiguous assignment of all proton and carbon environments, making NMR spectroscopy a powerful tool for the quality control and structural verification of this compound in research and industrial settings.

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